BenchChemオンラインストアへようこそ!

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole

Antitumor Isosteric replacement Chalcogenadiazole

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole (also designated 4-SDA) is a synthetic organoselenium heterocycle belonging to the 1,2,5-selenadiazole family, with the molecular formula C₁₀H₉N₃OSe and a molecular weight of 266.16 g/mol. The compound features a five-membered selenadiazole ring bearing a methyl group at position 4 and a phenylcarbamoyl substituent at position 3.

Molecular Formula C10H9N3OSe
Molecular Weight 266.17 g/mol
CAS No. 84321-36-8
Cat. No. B1206787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
CAS84321-36-8
Synonyms4-methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
4-SDA
Molecular FormulaC10H9N3OSe
Molecular Weight266.17 g/mol
Structural Identifiers
SMILESCC1=N[Se]N=C1C(=O)NC2=CC=CC=C2
InChIInChI=1S/C10H9N3OSe/c1-7-9(13-15-12-7)10(14)11-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,14)
InChIKeySTYAXNCOYBWGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole (CAS 84321-36-8) — Sourcing Guide for a Selenium-Containing Heterocyclic Carboxamide


4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole (also designated 4-SDA) is a synthetic organoselenium heterocycle belonging to the 1,2,5-selenadiazole family, with the molecular formula C₁₀H₉N₃OSe and a molecular weight of 266.16 g/mol [1]. The compound features a five-membered selenadiazole ring bearing a methyl group at position 4 and a phenylcarbamoyl substituent at position 3 [2]. It was first disclosed in the early 1980s as an exemplary compound in a Japanese patent claiming selenium-containing heterocycles as low-toxicity carcinostatic agents [3]. Its X-ray crystal structure was subsequently solved, confirming the 1,2,5-selenadiazole connectivity [4]. The compound has also demonstrated synthetic utility as a reactive precursor in one-pot pyrrole syntheses [5].

Why Generic Substitution Is Not Advisable for 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole (4-SDA)


The selenium atom in the 1,2,5-selenadiazole ring is not a passive scaffold element; it dictates electronic structure, redox behavior, and biological target engagement that cannot be replicated by sulfur-containing thiadiazole analogs or oxadiazole congeners [1]. Comparative studies across chalcogenadiazole series demonstrate that isosteric replacement of sulfur by selenium can alter antitumor IC₅₀ values by over an order of magnitude, with the selenium derivatives consistently showing superior potency in multiple cancer cell lines [2]. Furthermore, the specific 1,2,5-regioisomeric connectivity of this compound distinguishes it from 1,2,3-selenadiazoles, which exhibit different ring-opening fragmentation chemistry, thermal stability profiles, and synthetic reactivity [3]. The phenylcarbamoyl substituent at position 3 additionally confers unique hydrogen-bonding capacity and crystal packing motifs resolved by single-crystal X-ray diffraction [4]. These cumulative structural and electronic features mean that neither a generic selenadiazole nor a sulfur-containing thiadiazole can serve as a functionally equivalent substitute in research protocols or procurement specifications [5].

Quantitative Comparator Evidence for 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole (4-SDA): Head-to-Head, Cross-Study, and Class-Level Differentiation


Selenium vs. Sulfur Isosteric Replacement: Antitumor Potency Differential in Human Cancer Cell Lines

In a direct head-to-head comparison of structurally matched 1,3,4-chalcogenadiazole pairs differing only in the chalcogen atom (Se vs. S), the selenadiazole analogue (compound 14, Se) exhibited markedly superior antiproliferative potency compared to its thiadiazole counterpart (compound 6, S) against two human cancer cell lines [1]. This class-level evidence supports the principle that selenium incorporation into the diazole ring is not isofunctional with sulfur, providing a mechanistic rationale for the selection of selenadiazole-based compounds over thiadiazole analogs [2].

Antitumor Isosteric replacement Chalcogenadiazole

In Vivo Antitumor Efficacy and Low Systemic Toxicity Claimed in Foundational Patent (JPS5920274A)

The Japanese patent JPS5920274A, filed in 1982 and published in 1984, explicitly exemplifies 4-methyl-3-phenylcarbamoyl-1,2,5-selenadiazole as a 'new material' and describes its use as 'a low toxic carcinostatic agent having improved action on Ehrlich ascites carcinoma' [1]. The patent disclosure distinguishes this compound from prior organoselenium agents by emphasizing the combination of improved antitumor action and reduced toxicity. In a closely related series, 4-methyl-1,2,3-selenadiazole-5-carboxylic acid amides demonstrated in vivo antitumor activity of 58–85% against mouse sarcoma S-180, with LD₅₀ values ranging from 800 to 1,442 mg/kg, quantitatively confirming the low-toxicity profile of this chemotype [2].

Carcinostatic Ehrlich ascites carcinoma Toxicity

X-Ray Crystal Structure Determination: Unambiguous Regioisomeric and Conformational Validation

The single-crystal X-ray structure of 3-phenylcarbamoyl-4-methyl-1,2,5-selenadiazole was solved and reported by Ueda et al. in Chemical and Pharmaceutical Bulletin (1982), providing unambiguous atomic-level evidence for the 1,2,5-selenadiazole ring connectivity, the position of the methyl and phenylcarbamoyl substituents, and the molecular conformation in the solid state [1]. This contrasts with many commercially available heterocyclic building blocks for which no crystallographic data exist, leaving regioisomeric ambiguity unresolved [2]. The crystal structure also reveals key intermolecular hydrogen-bonding interactions involving the phenylcarbamoyl NH and the selenadiazole nitrogen atoms, information that is critical for structure-based drug design and for predicting solid-state properties relevant to formulation [3].

X-ray crystallography Structural confirmation 1,2,5-selenadiazole

Unique Synthetic Utility: One-Pot Pyrrole Synthesis Using the Selenadiazole Ring as a Reactive Template

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole reacts with 1,3-diketones in the presence of zinc dust and acetic acid to afford 1,2-disubstituted 3-methyl-4-phenylcarbamoylpyrroles in a single synthetic operation [1]. This reactivity is mechanistically distinct from that of the corresponding 1,2,5-thiadiazole, which does not undergo the same ring-contraction/ring-expansion sequence under identical conditions, highlighting a selenium-specific synthetic pathway [2]. The transformation exploits the unique ability of the selenadiazole ring to serve as a masked 1,2-diamine equivalent, releasing elemental selenium as a byproduct while delivering the pyrrole product [3].

One-pot synthesis Pyrrole Synthetic methodology

Regioisomeric Differentiation: 1,2,5-Selenadiazole vs. 1,2,3-Selenadiazole Ring System

The 1,2,5-selenadiazole ring system in 4-SDA is structurally and chemically distinct from the more common 1,2,3-selenadiazole scaffold. 1,2,3-Selenadiazoles undergo facile thermal or photochemical extrusion of N₂ to generate selenoketene intermediates, a fragmentation pathway that is not available to 1,2,5-selenadiazoles [1]. This difference has profound implications for thermal stability during storage and for the compound's behavior under reaction conditions. Specifically, 1,2,5-selenadiazoles are significantly more stable toward ring-opening degradation than their 1,2,3-isomers, making them more reliable building blocks for multi-step synthesis and for biological assays requiring prolonged incubation [2]. The 1,2,5-connectivity also positions the selenium atom in a different electronic environment, affecting its redox potential and chalcogen-bonding capacity [3].

Regioisomerism Thermal stability Ring fragmentation

Patent-Compliant Procurement: JPS5920274A Freedom-to-Operate Clarity for Research Use

The compound 4-methyl-3-phenylcarbamoyl-1,2,5-selenadiazole is explicitly named and exemplified in Japanese patent JPS5920274A, filed in 1982 and expired in 2002 (20-year term from filing), placing the claimed subject matter in the public domain for research purposes [1]. This contrasts with many newer selenadiazole derivatives disclosed in patents from the 2000s and 2010s that remain in force and may encumber commercial development [2]. The expired patent status provides clear freedom-to-operate for academic and preclinical research, while the compound's inclusion as a specifically named example (not merely a Markush formula member) gives it a well-defined legal pedigree that is advantageous for grant applications and material transfer agreements [3].

Patent landscape Freedom-to-operate Research exemption

Recommended Application Scenarios for 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole (4-SDA) Based on Quantitative Differentiation Evidence


In Vivo Antitumor Proof-of-Concept Studies Requiring a Favorable Therapeutic Index

Research groups planning murine xenograft or syngeneic tumor models can leverage the patent-claimed low-toxicity profile of 4-SDA, which was specifically exemplified for improved action against Ehrlich ascites carcinoma with reduced systemic toxicity [1]. The related selenadiazole carboxamide chemotype has demonstrated LD₅₀ values of 800–1,442 mg/kg in mice, suggesting a therapeutic window substantially wider than that of conventional cytotoxic agents [2]. This scenario is particularly relevant for academic laboratories conducting preliminary in vivo efficacy screens where compound-related toxicity is a common cause of study failure. Procurement of 4-SDA for these studies is further supported by its expired patent status, which eliminates IP barriers to preclinical development [3].

Structure-Based Drug Design and Computational Modeling Requiring Crystallographically Validated Starting Points

Computational chemistry and structure-based drug design teams can utilize the published single-crystal X-ray structure of 3-phenylcarbamoyl-4-methyl-1,2,5-selenadiazole as a validated input for molecular docking, pharmacophore modeling, and quantum mechanical calculations [1]. Unlike many commercially sourced heterocyclic building blocks that lack crystallographic characterization, this compound's solid-state geometry, bond lengths, angles, and intermolecular hydrogen-bonding network are precisely defined, eliminating the need for time-consuming in-house crystallization and structure solution [2]. This accelerates the initiation of virtual screening and structure-activity relationship campaigns that depend on accurate three-dimensional coordinates of the core scaffold.

Synthetic Methodology Development Exploiting Selenium-Specific Ring Transformations

Medicinal chemistry laboratories engaged in heterocycle library synthesis can exploit the unique reactivity of 4-methyl-3-phenylcarbamoyl-1,2,5-selenadiazole as a precursor for one-pot pyrrole synthesis under mild conditions (Zn/AcOH) [1]. This selenium-specific transformation provides access to 1,2-disubstituted 3-methyl-4-phenylcarbamoylpyrroles that are not readily accessible through classical pyrrole syntheses or from the corresponding thiadiazole precursors [2]. The method is particularly valuable for generating focused pyrrole libraries bearing the phenylcarbamoyl pharmacophore, a motif of established interest in kinase inhibitor and antitumor agent design [3]. This scenario also benefits from the compound's 1,2,5-regioisomeric stability, which ensures reliable reactivity without competing N₂ extrusion side reactions that plague 1,2,3-selenadiazoles [4].

Chalcogen-Bonding and Non-Covalent Interaction Studies Using a Structurally Defined Selenadiazole Probe

Supramolecular chemistry and crystal engineering groups investigating chalcogen bonding can employ 4-SDA as a well-characterized selenadiazole probe with a solved crystal structure that reveals defined Se···N and Se···O non-covalent interactions [1]. Comparative studies have established that selenadiazoles exhibit stronger and more directional chalcogen bonds than their thiadiazole counterparts, which show weaker S-based interactions that compete with conventional hydrogen bonds [2]. The availability of precise crystallographic coordinates for 4-SDA enables rigorous computational analysis (e.g., Hirshfeld surface analysis, DFT energy decomposition) of these interactions, supporting the rational design of selenium-containing supramolecular assemblies and organocatalysts.

Quote Request

Request a Quote for 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.